
Tetrakis(hydroxymethyl)phosphanium;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula C4H12ClO4P. It is a white, water-soluble salt that has significant applications in various industries. This compound is primarily used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems .
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(hydroxymethyl)phosphonium chloride can be synthesized with high yield by treating phosphine (PH3) with formaldehyde (H2C=O) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows : [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HCl} \rightarrow [\text{P}(\text{CH}_2\text{OH})_4]\text{Cl} ]
Industrial Production Methods: In industrial settings, the production of tetrakis(hydroxymethyl)phosphonium chloride involves similar reaction conditions but on a larger scale. The process ensures high purity and yield, making it suitable for commercial applications .
Types of Reactions:
Oxidation: Tetrakis(hydroxymethyl)phosphonium chloride can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide (NaOH). [ [\text{P}(\text{CH}_2\text{OH})_4]\text{Cl} + \text{NaOH} \rightarrow \text{P}(\text{CH}_2\text{OH})_3 + \text{H}_2\text{O} + \text{H}_2\text{C=O} + \text{NaCl} ]
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium hydroxide (NaOH) is commonly used for reduction reactions.
Major Products:
Oxidation Products: Depending on the oxidizing agent, various oxidized forms of the compound can be produced.
Reduction Products: Tris(hydroxymethyl)phosphine is a major product of reduction reactions.
科学研究应用
Tetrakis(hydroxymethyl)phosphonium chloride has a wide range of applications in scientific research:
作用机制
The mechanism by which tetrakis(hydroxymethyl)phosphonium chloride exerts its effects involves several pathways:
相似化合物的比较
Tris(hydroxymethyl)phosphine: Derived from tetrakis(hydroxymethyl)phosphonium chloride, it is used as an intermediate in the preparation of water-soluble ligands.
Tetrabutylphosphonium chloride: Another phosphonium salt with different applications, primarily in organic synthesis.
Uniqueness: Tetrakis(hydroxymethyl)phosphonium chloride is unique due to its multifunctional nature. It serves as a precursor to various compounds, acts as a microbiocide, and is used in diverse applications ranging from textiles to biomedical research. Its ability to form stable hydrogels and its antimicrobial properties make it particularly valuable in scientific and industrial contexts .
属性
分子式 |
C4H13ClO4P+ |
|---|---|
分子量 |
191.57 g/mol |
IUPAC 名称 |
tetrakis(hydroxymethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1; |
InChI 键 |
AKXUUJCMWZFYMV-UHFFFAOYSA-N |
规范 SMILES |
C(O)[P+](CO)(CO)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)




![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)





